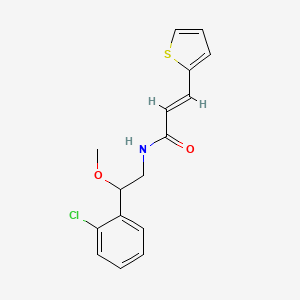
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway, which plays a crucial role in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
作用機序
DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway is activated when the Notch receptor binds to its ligand, leading to the cleavage of the Notch receptor by gamma-secretase. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates the transcription of various genes involved in cell proliferation and differentiation. DAPT inhibits the cleavage of the Notch receptor by gamma-secretase, thereby blocking the activation of the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. In cancer cells, DAPT inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, DAPT has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of DAPT is its specificity for the Notch signaling pathway. DAPT has been shown to have minimal off-target effects, making it a valuable tool for studying the Notch signaling pathway. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DAPT is its potential toxicity, especially at high doses. Therefore, careful dose optimization is necessary for in vivo studies.
将来の方向性
There are several future directions for the research on DAPT. One of the directions is to explore the potential of DAPT as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of DAPT and its interaction with other signaling pathways. Furthermore, the development of more specific and potent gamma-secretase inhibitors could lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of DAPT involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 3,5-dichlorophenyl isocyanate to form 2-(3,5-dichlorobenzamido)benzoic acid. The next step involves the reaction of 2-(3,5-dichlorobenzamido)benzoic acid with thionyl chloride to form 2-(3,5-dichlorobenzamido)benzoyl chloride. The final step involves the reaction of 2-(3,5-dichlorobenzamido)benzoyl chloride with ethyl 4-aminothiazole-5-carboxylate to form DAPT.
科学的研究の応用
DAPT has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. One of the most promising applications of DAPT is in cancer therapy. DAPT has been shown to inhibit the growth and proliferation of cancer cells by targeting the Notch signaling pathway. Additionally, DAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBDNIOCTYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)
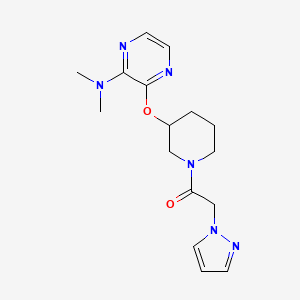
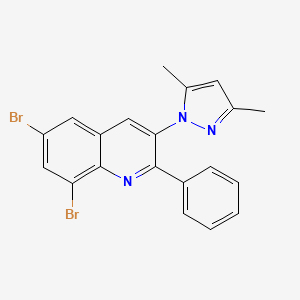
![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)
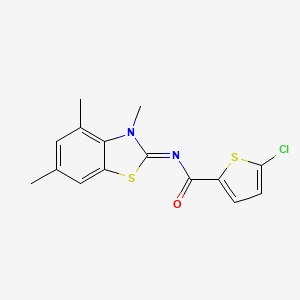
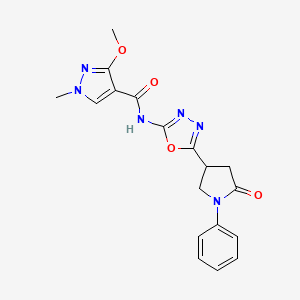
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2459246.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)
